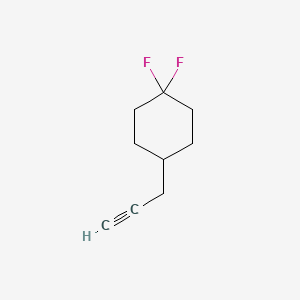
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane, also known as 1,1-difluorocyclohex-4-en-1-yl prop-2-yn-1-yl, is a synthetic compound with a wide range of applications in biochemistry and chemistry. It is a versatile compound that can be used in many different ways, including as a reagent, a catalyst, and a ligand. This compound is a valuable tool for scientists and researchers in the fields of biochemistry and chemistry, as it can provide a great deal of insight into the structure and function of molecules.
Wissenschaftliche Forschungsanwendungen
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of a variety of molecules, including those with therapeutic potential. It has also been used in the synthesis of peptides and proteins, as well as in the study of the structure and function of enzymes. Additionally, this compound-4-(prop-2-yn-1-yl)cyclohexane has been used in the synthesis of a variety of other compounds, such as ligands, catalysts, and other organic molecules.
Wirkmechanismus
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane acts as a reagent in the synthesis of a variety of molecules, including those with therapeutic potential. It is a versatile compound that can be used in many different ways, including as a reagent, a catalyst, and a ligand. In addition to its reagent properties, this compound-4-(prop-2-yn-1-yl)cyclohexane can also act as a catalyst in the synthesis of various molecules. This is due to its ability to form a complex with a substrate molecule, which can then be used to facilitate the synthesis of the desired product.
Biochemical and Physiological Effects
This compound-4-(prop-2-yn-1-yl)cyclohexane has a wide range of biochemical and physiological effects. It has been used in the synthesis of a variety of molecules, including those with therapeutic potential. It has also been used in the study of the structure and function of enzymes, and as a catalyst in the synthesis of various molecules. Additionally, this compound has been found to have an inhibitory effect on the activity of certain enzymes, such as tyrosine kinases, which can be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a ligand in the synthesis of various molecules. Additionally, it can be used to study the structure and function of enzymes and other proteins. Its main limitation is its toxicity, which can be hazardous if not handled properly.
Zukünftige Richtungen
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane has a wide range of potential applications in biochemistry and chemistry. Future research could focus on the synthesis of novel compounds using this compound, as well as the study of its biochemical and physiological effects. Additionally, further research could be done on the mechanism of action of this compound and its potential applications in the development of therapeutics. Finally, research could be done on the optimization of the synthesis of this compound-4-(prop-2-yn-1-yl)cyclohexane and its derivatives, as well as its use as a catalyst and a ligand in the synthesis of other compounds.
Synthesemethoden
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexanecyclohex-4-en-1-yl prop-2-yn-1-yl with ethylmagnesium bromide. This reaction yields this compound-4-(prop-2-yn-1-yl)cyclohexane as the major product. Other methods of synthesis involve the reaction of this compound-4-(prop-2-yn-1-yl)cyclohexane with a variety of reagents, such as sodium hydride and ethylmagnesium bromide.
Eigenschaften
IUPAC Name |
1,1-difluoro-4-prop-2-ynylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2/c1-2-3-8-4-6-9(10,11)7-5-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REARXAMPSAXJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



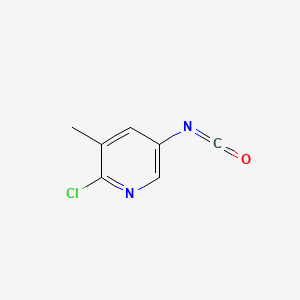

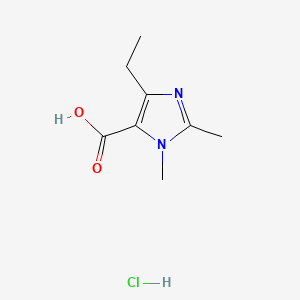
![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
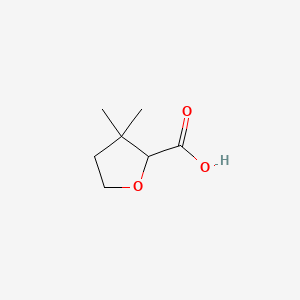
![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
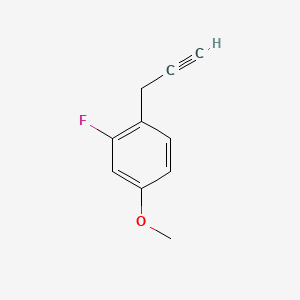

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
